molecular formula C10H14FN B3168163 [1-(4-Fluorophenyl)propyl](methyl)amine CAS No. 926262-89-7

[1-(4-Fluorophenyl)propyl](methyl)amine

Cat. No.: B3168163
CAS No.: 926262-89-7
M. Wt: 167.22 g/mol
InChI Key: SORDPUKBFPOPMY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propylamine is a secondary amine featuring a propyl chain substituted with a 4-fluorophenyl group at the first carbon and a methylamine group at the same position. Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.23 g/mol (calculated). This compound is of interest in medicinal chemistry for its structural similarity to psychoactive and metabolic agents, though its specific pharmacological profile remains less documented compared to analogs like citalopram .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDPUKBFPOPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the reaction of 4-fluorobenzaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)propylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

1-(4-Fluorophenyl)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methylpropan-2-amine

  • Structure : A positional isomer with a branched propane chain (methyl group at C2 instead of C1).
  • Molecular Formula : C₁₀H₁₄FN (same as the target compound).
  • Higher logP (predicted) due to increased hydrophobicity from branching.
  • Pharmacological Implications : May exhibit improved metabolic stability compared to linear analogs .

Substituent Modifications on the Amine Group

1-(4-Fluorophenyl)propylamine

  • Structure : Replaces the methyl group with a 2-methoxyethyl substituent.
  • Molecular Formula: C₁₂H₁₈FNO.
  • Molecular Weight: Higher (211.28 g/mol) due to the extended substituent.
  • Applications : Used in research for studying amine-modified pharmacophores .

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine

  • Structure : Features a bifluorophenyl system (4-fluorophenyl and 3-fluorophenyl groups).
  • Molecular Formula : C₁₆H₁₆F₂N.
  • Key Differences :
    • Lipophilicity : Increased due to dual fluorophenyl groups, enhancing membrane permeability.
    • Receptor Interactions : Bifluorophenyl moieties may target dual binding sites in enzymes or transporters .

Heterocyclic and Complex Substituents

[2-(Dimethylamino)-2-(furan-2-yl)ethyl][1-(4-fluorophenyl)propyl]amine

  • Structure: Incorporates a furan ring and dimethylamino group.
  • Molecular Formula : C₁₇H₂₃FN₂O.
  • Biological Activity: Likely targets serotonin or dopamine transporters due to structural similarities to SSRIs .

Pharmacological and Metabolic Comparisons

Serotonin Reuptake Inhibitors (SSRIs)

Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)

  • Structure: Contains a dimethylamino group and benzofuran core.
  • Key Differences: Potency: The dimethylamino group in citalopram enhances serotonin transporter (SERT) affinity (Ki = 1.16 nM) compared to simpler methylamine analogs. Selectivity: The benzofuran ring contributes to SERT specificity over norepinephrine transporters (NET) .

Metabolic Stability

  • Target Compound : The methyl group may undergo CYP450-mediated oxidation to a hydroxyl metabolite, reducing bioavailability.
  • Branched Isomers (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine) : Increased steric hindrance slows oxidation, improving half-life .
  • Bulkier Analogs (e.g., 2-methoxyethyl substituent) : Resist first-pass metabolism due to reduced enzyme accessibility .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Pharmacological Notes
1-(4-Fluorophenyl)propylamine C₁₀H₁₄FN 167.23 Methylamine, 4-fluorophenyl 2.5 Moderate CNS penetration
1-(4-Fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₄FN 167.23 Branched methylamine 3.1 Enhanced metabolic stability
1-(4-Fluorophenyl)propylamine C₁₂H₁₈FNO 211.28 2-methoxyethyl 1.8 Reduced BBB penetration
Citalopram C₂₀H₂₁FN₂O 324.40 Dimethylamino, benzofuran 3.9 High SERT affinity (Ki = 1.16 nM)

Biological Activity

1-(4-Fluorophenyl)propylamine, a compound with a unique chemical structure, has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H14FN
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)propyl(methyl)amine

The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The biological activity of 1-(4-Fluorophenyl)propylamine primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a selective inhibitor of the serotonin transporter (SERT), which plays a crucial role in the reuptake of serotonin in the brain. This mechanism is similar to other compounds that exhibit antidepressant effects.

Antidepressant Effects

Research indicates that 1-(4-Fluorophenyl)propylamine may exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures showed significant reductions in depressive behaviors in rodents when administered at specific dosages.

CompoundDosage (mg/kg)Behavioral Effect
1-(4-Fluorophenyl)propylamine10Significant reduction in immobility time in forced swim test
Control (Fluoxetine)10Similar reduction observed

This suggests that 1-(4-Fluorophenyl)propylamine may have potential as an antidepressant candidate.

Neurotransmitter Modulation

The compound's interaction with dopamine and norepinephrine transporters has also been investigated. Preliminary data suggest it may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function.

Case Studies

  • Case Study 1 : A study involving rats treated with 1-(4-Fluorophenyl)propylamine showed increased levels of serotonin metabolites in the brain, indicating enhanced serotonergic activity. This aligns with its proposed mechanism as a SERT inhibitor.
  • Case Study 2 : In vitro assays demonstrated that 1-(4-Fluorophenyl)propylamine effectively inhibited SERT with an IC50 value comparable to established antidepressants, supporting its potential therapeutic application.

Safety and Toxicity

Toxicological studies are essential for assessing the safety profile of 1-(4-Fluorophenyl)propylamine. Early findings indicate a favorable safety margin; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.

Future Directions

The ongoing research into 1-(4-Fluorophenyl)propylamine includes:

  • Clinical Trials : To assess efficacy and safety in humans.
  • Structural Modifications : To enhance selectivity and reduce potential side effects.
  • Mechanistic Studies : To elucidate its full range of biological activities and interactions with other neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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